2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole is a chemical compound with a complex structure that includes an imidazole ring substituted with a methyl group and a toluene-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 2-methylimidazole with toluene-4-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Electrophilic Aromatic Substitution: The toluene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the sulfonyl group .
Scientific Research Applications
2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(toluene-4-sulfonyl)-thiomorpholine 1,1-dioxide
- 4-(toluene-4-sulfonyl)-butan-2-one
- N-(1,1-dioxo-thiomorpholin-4-yl)-4-methyl-benzenesulfonamide
Uniqueness
2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both an imidazole ring and a toluene-4-sulfonyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-8-7-12-10(13)2/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIAGIYCUQOFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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